1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide
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Overview
Description
1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide is a complex organic compound with a unique structure that includes a 3-methylphenyl group, an oxan-4-ylsulfanyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the 3-methylphenyl group and the oxan-4-ylsulfanyl group. These groups are then linked through a series of reactions that introduce the methanesulfonamide moiety. Common reagents used in these reactions include sulfonyl chlorides, thiols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The oxan-4-ylsulfanyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylphenyl)ethanol: A simpler compound with a similar 3-methylphenyl group.
1-(3,4-dimethylphenyl)ethanol: Contains an additional methyl group on the phenyl ring.
1-(2,4,6-trimethylphenyl)ethanol: Has three methyl groups on the phenyl ring.
Uniqueness
1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide is unique due to the presence of the oxan-4-ylsulfanyl group and the methanesulfonamide moiety. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S2/c1-13-3-2-4-14(11-13)12-21(17,18)16-7-10-20-15-5-8-19-9-6-15/h2-4,11,15-16H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWAZWXNYAOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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